

structure of Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone)

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Compound of Interest

Compound Name: Z-VA-DL-D-FMK

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A Deep Dive into Z-VAD-FMK: Structure, Mechanism, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone (Z-VAD-FMK) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2] It is a synthetic tripeptide that has become an indispensable tool in the study of apoptosis, or programmed cell death, by specifically targeting the family of cysteine proteases known as caspases.[3][4] This technical guide provides a comprehensive overview of the structure, mechanism of action, and practical applications of Z-VAD-FMK for professionals in the fields of life sciences and drug development.

Chemical Structure and Properties

Z-VAD-FMK is a meticulously designed molecule with specific chemical moieties that contribute to its function as a caspase inhibitor.[5] Its structure consists of a benzyloxycarbonyl (Z) group protecting the N-terminus of a tripeptide sequence: Valine (Val), Alanine (Ala), and a C-terminal methylated Aspartic acid (Asp).[5] The carboxyl group of the aspartic acid is modified into a fluoromethylketone (FMK) group.[5] This FMK group is crucial for the irreversible binding to the



catalytic site of caspases.[6][7] The O-methylation of the aspartic acid residue enhances the compound's stability and cell permeability.[1][2]

Property	Value
Full Name	Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone
Synonyms	Z-Val-Ala-Asp(OMe)-FMK, Z-VAD(OMe)-FMK
Molecular Formula	C22H30FN3O7
Molecular Weight	467.5 g/mol
Appearance	Lyophilized powder or translucent film
Solubility	Soluble in DMSO (e.g., 10 mg/mL or 20 mM)
CAS Number	187389-52-2

A summary of the key chemical and physical properties of Z-VAD-FMK.[1][3][5]

Figure 1: Chemical Structure of Z-VAD-FMK

Benzyloxycarbonyl (Z) Group

C6HsCH2OCO
Valine (Val)

NH-CH(CH(CH3)2)-CO
NH-CH(CH3)-CO
NH-CH(CH2COOCH3)-CO
CH2F

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Caption: Figure 1: Chemical Structure of Z-VAD-FMK

Mechanism of Action: Pan-Caspase Inhibition

Caspases are a family of cysteine-aspartic proteases that play a central role in the execution of apoptosis.[8][9] They exist as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade.[10] This cascade can be initiated through two major pathways: the



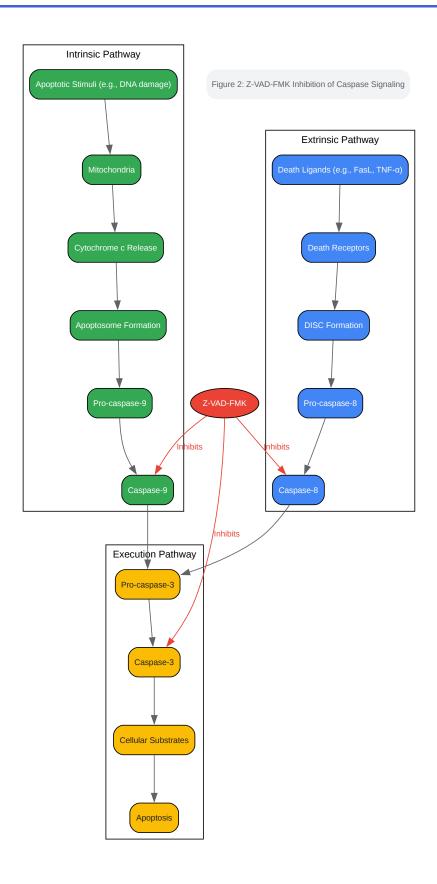




extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[11] [12] Initiator caspases (e.g., caspase-8 and -9) are activated first, which in turn cleave and activate executioner caspases (e.g., caspase-3, -6, and -7).[8] These executioner caspases are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[12]

Z-VAD-FMK functions as a pan-caspase inhibitor by irreversibly binding to the catalytic site of a broad range of caspases.[1][6] The fluoromethylketone group forms a covalent bond with the cysteine residue in the active site of the caspase, thereby permanently inactivating the enzyme. [7] By inhibiting both initiator and executioner caspases, Z-VAD-FMK effectively blocks the apoptotic signaling cascade.[1]





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Caption: Figure 2: Z-VAD-FMK Inhibition of Caspase Signaling



Quantitative Data on Caspase Inhibition

The inhibitory potency of Z-VAD-FMK can vary among different caspases. The IC₅₀ (half-maximal inhibitory concentration) value is a common metric used to quantify the effectiveness of an inhibitor.

Caspase	Reported IC ₅₀ (nM)
Caspase-1	0.5 - 20
Caspase-3	0.2 - 10
Caspase-4	0.5 - 20
Caspase-5	0.5 - 20
Caspase-6	1 - 50
Caspase-7	0.7 - 20
Caspase-8	0.4 - 10
Caspase-9	1 - 20
Caspase-10	0.4 - 10

Note: These values are compiled from various sources and can vary depending on the assay conditions.[6][13]

Experimental ProtocolsPreparation of Z-VAD-FMK Stock Solution

- Materials: Z-VAD-FMK powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.[1]
- Procedure:
 - Bring the vial of Z-VAD-FMK to room temperature before opening.
 - To prepare a 10 mM stock solution, reconstitute 1 mg of Z-VAD-FMK in 213.9 μL of DMSO.[1] For a 20 mM stock solution, dissolve 1 mg in 107 μL of DMSO.[1]

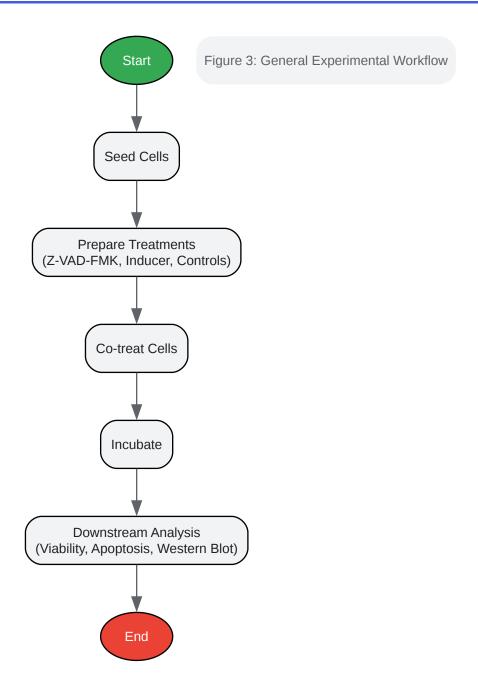


- Vortex gently until the powder is completely dissolved.
- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C. Reconstituted stock solutions are stable for up to 6 months at -20°C.[1]

General Protocol for Inhibiting Apoptosis in Cell Culture

- Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.
- Treatment Preparation: Prepare the final working concentration of Z-VAD-FMK by diluting the stock solution in fresh cell culture medium. A typical working concentration is between 10 μM and 100 μM, though the optimal concentration should be determined experimentally for each cell type and stimulus.[14] The final DMSO concentration in the culture medium should not exceed 1.0% to avoid solvent toxicity.[1]
- Co-treatment: Add the Z-VAD-FMK-containing medium to the cells simultaneously with the apoptosis-inducing agent.[2][7]
- Controls:
 - Vehicle Control: Cells treated with the vehicle (DMSO) at the same final concentration as the Z-VAD-FMK-treated cells.[1]
 - Positive Control: Cells treated with the apoptosis-inducing agent alone.
 - Negative Control: Untreated cells.
- Incubation: Incubate the cells for the desired period.
- Downstream Analysis: Proceed with downstream assays such as cell viability assays (e.g., MTT or WST-1), apoptosis assays (e.g., Annexin V/Propidium Iodide staining), or Western blotting for cleaved caspases and PARP.[1][15]





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Caption: Figure 3: General Experimental Workflow

Off-Target Effects and Considerations

While Z-VAD-FMK is a powerful tool, it is essential to be aware of its potential off-target effects. Notably, Z-VAD-FMK has been reported to induce necroptosis, a form of programmed necrosis, by inhibiting caspase-8 activity in certain contexts.[16][17] Additionally, some studies suggest that Z-VAD-FMK can inhibit other proteases, such as cathepsins, at higher concentrations.



Therefore, it is crucial to use the lowest effective concentration and include appropriate controls to ensure that the observed effects are indeed due to caspase inhibition.

Conclusion

Z-VAD-FMK remains a cornerstone of apoptosis research. Its well-defined structure and mechanism of action as a pan-caspase inhibitor allow for the effective blockade of programmed cell death in a wide range of experimental systems. By understanding its chemical properties, mechanism, and proper experimental application, researchers, scientists, and drug development professionals can continue to leverage this invaluable tool to unravel the complexities of cellular life and death.

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